molecular formula C15H20N2O5 B2999712 methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate CAS No. 250789-96-9

methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate

Cat. No.: B2999712
CAS No.: 250789-96-9
M. Wt: 308.334
InChI Key: SYIQYBZRSZSZOY-UHFFFAOYSA-N
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Description

Methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is a benzoate ester derivative featuring a glycine residue protected by a tert-butoxycarbonyl (Boc) group at the amino position. This compound is widely utilized in organic synthesis, particularly in peptide chemistry, where the Boc group serves as a temporary protective moiety for amines, enabling selective reactions at other functional groups . Its structure combines the stability of the methyl ester with the acid-labile Boc group, making it a versatile intermediate in multi-step syntheses.

Properties

IUPAC Name

methyl 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)16-9-12(18)17-11-7-5-10(6-8-11)13(19)21-4/h5-8H,9H2,1-4H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIQYBZRSZSZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate typically involves the following steps:

    Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling Reaction: The Boc-protected glycine is then coupled with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the intermediate.

    Esterification: The intermediate is esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The ester group in methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid (TFA).

    Substitution: Various electrophiles in the presence of a base.

Major Products:

    Hydrolysis: 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoic acid.

    Deprotection: Methyl 4-{glycylamino}benzoate.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Utilized in the synthesis of peptide-based drugs and biomolecules.
  • Acts as a building block in the development of enzyme inhibitors.

Medicine:

  • Investigated for its potential use in drug delivery systems.
  • Studied for its role in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

  • Applied in the production of specialty chemicals and advanced materials.
  • Used in the formulation of coatings and polymers.

Mechanism of Action

The mechanism of action of methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The Boc-protected glycine moiety can be selectively deprotected to reveal the active amine, which can then participate in various biochemical pathways. The benzoate ester group can also undergo hydrolysis, releasing the active carboxylic acid.

Comparison with Similar Compounds

Key Observations:

Functional Group Variations: The sulfamoyl group in compound 8c () introduces a sulfonamide moiety, which enhances hydrogen-bonding capacity compared to the amide in the target compound. This may improve crystallinity but reduce solubility in non-polar solvents . The thienylcarbonyl group in ’s analog replaces the Boc group, imparting aromatic heterocyclic character. The thiophene ring could enhance π-stacking interactions in materials science applications .

Ester and Linker Modifications: The ethyl ester in the analog from may increase lipophilicity compared to the methyl ester, altering metabolic stability in biological systems .

Synthetic Efficiency :

  • Compound 8c () is synthesized with a moderate yield (59%), suggesting challenges in palladium-catalyzed diamination reactions. This contrasts with Boc-protected analogs, which often achieve higher yields due to optimized Boc-deprotection protocols .

Reactivity and Stability :

  • The Boc group in the target compound offers stability under basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid). In contrast, the carbamimidoyl analog () may exhibit greater basicity, influencing its reactivity in nucleophilic environments .

Biological Activity

Methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate, often referred to as methyl 4-(Boc-amino)benzoate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 164596-20-7
  • Molecular Formula : C13H17NO4
  • Molecular Weight : 251.28 g/mol

The compound features a benzoate moiety linked to a glycine derivative protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 4-(Boc-amino)benzoate. Its derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that modifications in the Boc group can significantly affect the compound's potency against these pathogens, indicating a structure-activity relationship (SAR) that merits further investigation .

Anticancer Properties

Research has also pointed towards the potential anticancer effects of this compound. A series of derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives of methyl 4-(Boc-amino)benzoate exhibited IC50 values in the micromolar range, suggesting promising anticancer activity .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Protection of Glycine : Glycine is reacted with Boc anhydride to form N-Boc-glycine.
  • Esterification : The protected glycine is then esterified with methyl 4-aminobenzoate under acidic conditions.
  • Purification : The final product is purified using chromatographic techniques.

This synthetic route allows for the creation of various analogs by altering the amino acid component or the protective groups, which can lead to enhanced biological activities .

Case Study 1: Antimicrobial Screening

In a comparative study, several derivatives of methyl 4-(Boc-amino)benzoate were screened for their antimicrobial activity. The results showed that compounds with halogen substitutions on the aromatic ring displayed increased activity against Gram-positive bacteria compared to their non-substituted counterparts. This suggests that specific modifications can enhance the efficacy of these compounds .

Case Study 2: Anticancer Evaluation

A series of compounds derived from methyl 4-(Boc-amino)benzoate were tested against different cancer cell lines. The study found that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. The mechanism was attributed to the activation of caspase pathways, highlighting the compound's potential as a lead for anticancer drug development .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure of methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks for the tert-butyl group (δ ~1.4 ppm, singlet, 9H), methyl ester (δ ~3.8 ppm, singlet, 3H), and amide protons (δ ~6.5-8.5 ppm, depending on solvent).
  • ¹³C NMR : Signals for the Boc carbonyl (δ ~155 ppm), ester carbonyl (δ ~170 ppm), and aromatic carbons (δ ~120-140 ppm).
  • Infrared Spectroscopy (IR) : Stretch bands for ester C=O (~1740 cm⁻¹), amide C=O (~1650 cm⁻¹), and Boc C-O (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to the molecular formula C₁₅H₂₀N₂O₅ (calculated m/z 308.14).
  • Cross-referencing with databases like NIST Chemistry WebBook for Boc-protected glycine derivatives is essential .

Q. What are the recommended synthetic routes for this compound?

  • Methodological Answer :

  • Step 1 : Protection of glycine with Boc-anhydride in a basic solvent (e.g., THF/water) to form N-(tert-butoxycarbonyl)glycine.
  • Step 2 : Activation of the carboxylic acid group (e.g., using EDC/HOBt) followed by coupling with methyl 4-aminobenzoate (prepared via esterification of 4-aminobenzoic acid ).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3-0.5 in 1:1 hexane/ethyl acetate) and adjust stoichiometry of coupling reagents.

Advanced Research Questions

Q. How does the Boc-protecting group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA), leading to deprotection. Kinetic studies using HPLC can track degradation rates (e.g., 1 M HCl at 25°C vs. 50°C).
  • Basic Conditions : The methyl ester hydrolyzes to carboxylic acid under alkaline conditions (e.g., NaOH/MeOH), but the Boc group remains intact. Monitor pH-dependent stability via ¹H NMR .
  • Recommendation : Use neutral buffers for reactions involving this compound to avoid premature deprotection.

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved during reaction design?

  • Methodological Answer :

  • Solubility Testing : Perform systematic solubility screens (e.g., DMSO, DMF, THF, dichloromethane) using dynamic light scattering (DLS) or UV-Vis spectroscopy.
  • Data Interpretation : The Boc group enhances solubility in nonpolar solvents (logP ~2.5), while the ester and amide groups favor polar aprotic solvents. Contradictions may arise from impurities; verify purity via HPLC (>95% purity threshold) .
  • Case Example : In peptide coupling, DMF is optimal due to compatibility with carbodiimide activators.

Q. What strategies mitigate side reactions during the use of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Deprotection Control : Use mild acids (e.g., 30% TFA in DCM) to remove Boc selectively without cleaving the ester.
  • Coupling Efficiency : Pre-activate with HATU/DIPEA in DMF for >90% coupling yield. Monitor by Kaiser test or MALDI-TOF MS.
  • Byproduct Analysis : Characterize truncated peptides via LC-MS and adjust resin loading or reaction times .

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